ERβ Binding Affinity: S-Equol vs. R-Equol Enantiomer Comparison
S-equol demonstrates high-affinity binding to estrogen receptor beta (ERβ) with a Ki of 0.73 nM, whereas its diastereoisomer R-equol shows negligible activity at ERβ [1]. This represents a >100-fold difference in binding potency between enantiomers, establishing that only S-equol is the pharmacologically relevant species for ERβ-mediated effects [1].
| Evidence Dimension | ERβ binding affinity (Ki) |
|---|---|
| Target Compound Data | S-equol: Ki = 0.73 nM |
| Comparator Or Baseline | R-equol: relatively inactive (no measurable Ki reported in same assay) |
| Quantified Difference | >100-fold difference in binding affinity |
| Conditions | In vitro competitive radioligand binding assay using human recombinant ERβ |
Why This Matters
Procurement of racemic (±)-equol introduces approximately 50% inactive enantiomer by weight, effectively halving the bioavailable active species and compromising dose-response consistency in experimental and formulation applications.
- [1] Muthyala, R. S., Ju, Y. H., Sheng, S., Williams, L. D., Doerge, D. R., Katzenellenbogen, B. S., ... & Katzenellenbogen, J. A. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R-and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta. Bioorganic & Medicinal Chemistry, 12(6), 1559-1567. View Source
